2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium
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Overview
Description
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a trimethylethan-1-aminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium typically involves the reaction of 2,4-dichlorophenoxyacetic acid with N,N,N-trimethylethan-1-amine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also includes stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium exerts its effects involves interactions with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trimethylethan-1-aminium group may enhance the compound’s solubility and bioavailability, facilitating its action at the target site.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-Anilino-N-phenethylpiperidine): Another intermediate in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group is particularly notable for its potential herbicidal activity, while the trimethylethan-1-aminium group enhances its solubility and stability.
Properties
CAS No. |
193416-75-0 |
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Molecular Formula |
C13H18Cl2NO3+ |
Molecular Weight |
307.19 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C13H18Cl2NO3/c1-16(2,3)6-7-18-13(17)9-19-12-5-4-10(14)8-11(12)15/h4-5,8H,6-7,9H2,1-3H3/q+1 |
InChI Key |
FZOPOSMWNNPZRA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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